

3-Bromo-5-chloro-2-hydroxybenzaldehyde physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-5-chloro-2-hydroxybenzaldehyde

Cat. No.: B034756

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **3-Bromo-5-chloro-2-hydroxybenzaldehyde**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **3-Bromo-5-chloro-2-hydroxybenzaldehyde**, a key intermediate in various synthetic applications. The information is curated for researchers, scientists, and professionals in drug development, with a focus on clarity, data presentation, and experimental context.

Core Physical and Chemical Properties

3-Bromo-5-chloro-2-hydroxybenzaldehyde, also known as 3-Bromo-5-chlorosalicylaldehyde, is a disubstituted aromatic aldehyde. Its structure, featuring bromine, chlorine, hydroxyl, and aldehyde functional groups, makes it a versatile precursor in the synthesis of more complex molecules, including Schiff bases and other heterocyclic compounds.[1][2]

Data Summary

The fundamental physical and chemical properties of **3-Bromo-5-chloro-2-hydroxybenzaldehyde** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
IUPAC Name	3-bromo-5-chloro-2-hydroxybenzaldehyde	[3] [4] [5] [6]
Synonyms	3-Bromo-5-chlorosalicylaldehyde	[1] [4] [5] [7]
CAS Number	19652-32-5	[3] [4] [5] [7]
Molecular Formula	C ₇ H ₄ BrClO ₂	[3] [4] [5] [8]
Molecular Weight	235.46 g/mol	[1] [3] [4] [9]
Appearance	Pale yellow to yellow crystals, crystalline powder, or powder	[6] [7]
Melting Point	81.5 - 90.5 °C	[1] [5] [6] [7]
Purity	97% (Typical), ≥96.0% (by GC)	[5] [6] [7]
InChIKey	KNOYZLVIXXBBIB-UHFFFAOYSA-N	[3] [4] [5] [6]
SMILES	O=Cc1cc(Cl)cc(Br)c1O	[3] [8]
Sensitivity	Air Sensitive	[5]
Storage Conditions	Store at 10°C - 25°C, keep dry, under an inert atmosphere (e.g., Nitrogen)	

Experimental Protocols

While specific experimental reports for the determination of this compound's properties are not detailed in the provided search results, standard analytical methodologies are employed. The following are generalized protocols for key properties.

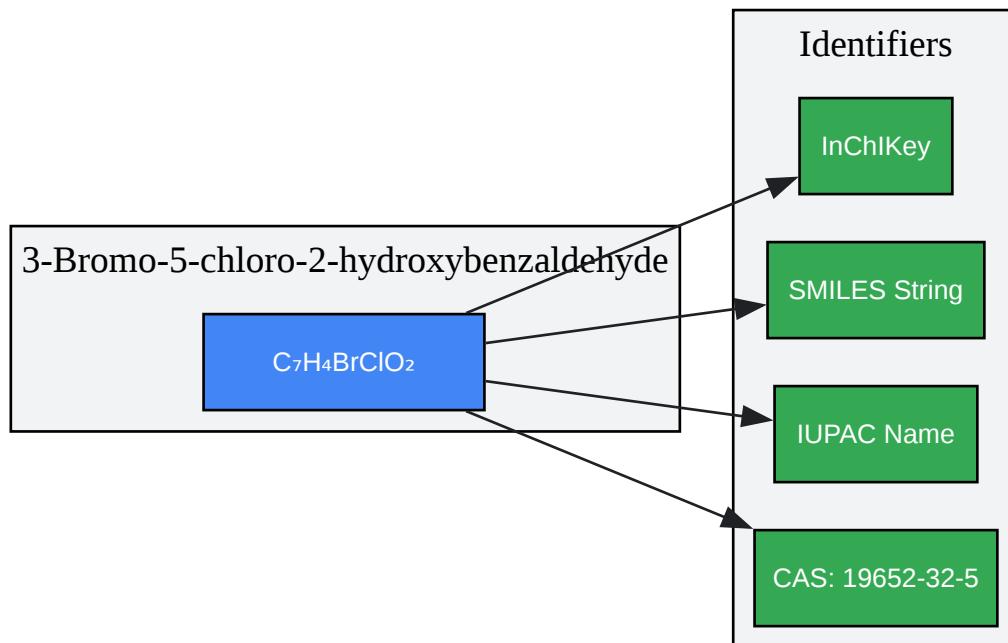
Determination of Melting Point

The melting point range of 81.5 - 90.5 °C suggests the use of a standard melting point apparatus.

Methodology:

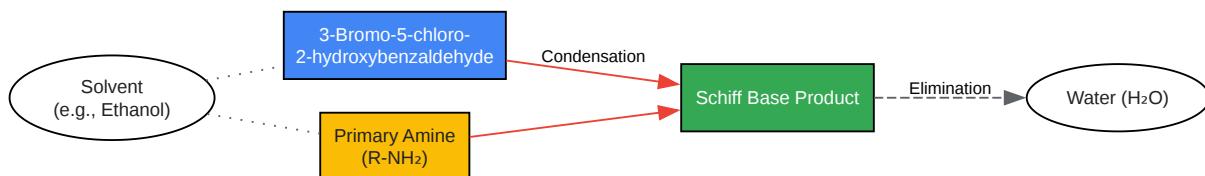
- Sample Preparation: A small, dry sample of **3-Bromo-5-chloro-2-hydroxybenzaldehyde** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
- Heating: The sample is heated at a controlled rate. A slower ramp rate (e.g., 1-2 °C per minute) is used near the expected melting point to ensure accuracy.
- Observation: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point.

Purity Assay by Gas Chromatography (GC)


A purity of $\geq 96.0\%$ is cited, commonly determined by Gas Chromatography (GC).[\[6\]](#)

Methodology:

- Sample Preparation: A solution of **3-Bromo-5-chloro-2-hydroxybenzaldehyde** is prepared in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a known concentration.
- Injection: A small volume (typically 1 μL) of the sample solution is injected into the gas chromatograph.
- Separation: The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.
- Detection: As components elute from the column, they are detected by a suitable detector, such as a Flame Ionization Detector (FID).
- Data Analysis: The resulting chromatogram shows peaks corresponding to different components. The area of each peak is proportional to the concentration of that component. The purity is calculated by dividing the area of the main peak (representing **3-Bromo-5-chloro-2-hydroxybenzaldehyde**) by the total area of all peaks, expressed as a percentage.


Visualizations

The following diagrams illustrate key relationships and workflows relevant to **3-Bromo-5-chloro-2-hydroxybenzaldehyde**.

[Click to download full resolution via product page](#)

Caption: Logical relationship of chemical identifiers.

[Click to download full resolution via product page](#)

Caption: General workflow for Schiff base synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-5-chlorosalicylaldehyde | 19652-32-5 [chemicalbook.com]
- 2. Buy 5-Bromo-3-chloro-2-hydroxybenzaldehyde | 19652-33-6 [smolecule.com]
- 3. 3-BROMO-5-CHLORO-2-HYDROXYBENZALDEHYDE | CAS 19652-32-5 [matrix-fine-chemicals.com]
- 4. 3-Bromo-5-chloro-2-hydroxybenzaldehyde | C7H4BrClO2 | CID 519676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Bromo-5-chloro-2-hydroxybenzaldehyde, 97% | Fisher Scientific [fishersci.ca]
- 6. 3-Bromo-5-chloro-2-hydroxybenzaldehyde, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. thomassci.com [thomassci.com]
- 8. 3-Bromo-5-chloro-2-hydroxybenzaldehyde (CAS 19652-32-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. 19652-32-5 | MFCD00051690 | 3-Bromo-5-chloro-2-hydroxybenzaldehyde [aaronchem.com]
- To cite this document: BenchChem. [3-Bromo-5-chloro-2-hydroxybenzaldehyde physical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b034756#3-bromo-5-chloro-2-hydroxybenzaldehyde-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com